The synthesis of KAL-21404358 involved a strategic modification of existing chemical scaffolds known for their activity against K-Ras. Initial efforts were based on the G12C inhibitor MRTX22, where structural modifications were made to enhance binding affinity and specificity for the G12D variant. Key synthetic steps included the introduction of a piperazine moiety, which was crucial for forming salt bridges with specific amino acid residues in the P110 site of K-Ras G12D .
Technical details regarding the synthesis include:
The molecular structure of KAL-21404358 has been characterized using X-ray crystallography and nuclear magnetic resonance spectroscopy. The compound features a quinoline core with several substituents that facilitate interaction with the P110 site of K-Ras G12D.
KAL-21404358 has been shown to participate in several key biochemical reactions:
Technical details include:
The mechanism of action for KAL-21404358 involves allosteric modulation of K-Ras G12D. By binding to the P110 site, it induces conformational changes that affect the protein's ability to interact with guanine nucleotides and downstream signaling partners.
Relevant data from studies indicate that modifications aimed at improving solubility also affect potency, highlighting a balance between these properties in drug design.
KAL-21404358 is primarily being investigated for its potential use in cancer therapy targeting tumors with K-Ras G12D mutations. Its applications extend beyond basic research into therapeutic development, where it could serve as a lead compound for creating more potent analogs.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4